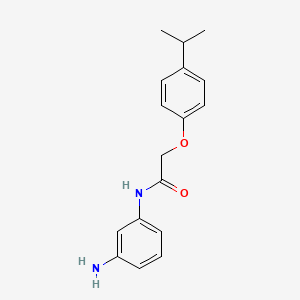

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide

Description

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-aminophenyl group linked via an acetamide bridge to a 4-isopropylphenoxy moiety.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFDICQEHSMNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitroaniline and 4-isopropylphenol.

Nitration and Reduction: The nitro group in 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Acylation: The resulting 3-aminophenyl compound is then acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Etherification: Finally, the phenolic hydroxyl group of 4-isopropylphenol is etherified with the acetamide intermediate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is primarily investigated for its potential therapeutic properties, particularly as an anti-inflammatory and analgesic agent.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated a reduction in inflammatory markers in cell lines treated with this compound .

- Analgesic Properties : Animal model studies have shown significant pain-relieving effects comparable to established analgesics, suggesting its dual role in managing both pain and inflammation .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cellular models, which is essential for cellular protection against free radical damage.

Biological Research

The compound is utilized as a biochemical probe to study various molecular interactions and pathways.

- Molecular Interactions : It has been shown to interact with specific protein targets, such as enzymes involved in inflammation. Molecular docking studies indicate effective binding to the active sites of COX-1 and COX-2, supporting its therapeutic potential against inflammation-related disorders .

Materials Science

This compound is also explored for its applications in materials science.

- Synthesis of Advanced Materials : The compound's unique chemical properties make it suitable for developing new materials, such as polymers and coatings. Its structural characteristics can enhance the performance of these materials in various applications.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

- Animal Models : In pain models, administration of the compound resulted in reduced pain responses comparable to conventional analgesics, suggesting its viability as a pain management alternative .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Antimicrobial Acetamide Derivatives

Compounds 47 and 48 (from ) feature benzo[d]thiazole-sulfonyl-piperazine substituents and demonstrate potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). In contrast, the target compound lacks the sulfonyl-piperazine moiety, which is critical for broad-spectrum antimicrobial activity in these analogs. The 4-isopropylphenoxy group in the target compound may enhance membrane permeability but likely reduces specificity for microbial targets compared to the heterocyclic systems in 47–50 .

Table 1: Antimicrobial Activity of Selected Acetamides

| Compound | Substituents | Activity (MIC, μg/mL) |

|---|---|---|

| 47 | Benzo[d]thiazole-sulfonyl-piperazine | Gram-positive bacteria: 2–4 |

| 48 | Benzo[d]thiazole-sulfonyl-piperazine | Gram-positive bacteria: 1–3 |

| Target Compound | 4-Isopropylphenoxy, 3-aminophenyl | Not reported |

Anticancer Acetamide Derivatives

Compounds 38–40 () with quinazoline-sulfonyl groups exhibit significant cytotoxicity against cancer cell lines (HCT-116, MCF-7) via kinase inhibition. However, the isopropylphenoxy group could improve tumor penetration due to increased lipophilicity .

Table 2: Anticancer Activity of Selected Acetamides

| Compound | Substituents | IC₅₀ (μM) for MCF-7 |

|---|---|---|

| 38 | Quinazoline-sulfonyl, 4-methoxyphenyl | 0.8 |

| Target Compound | 4-Isopropylphenoxy, 3-aminophenyl | Not reported |

Chalcone Derivatives (Non-Acetamide Comparators)

Chalcones (e.g., 51–52 , ) possess α,β-unsaturated ketones, enabling redox modulation and anti-inflammatory effects. While the target compound lacks this electrophilic motif, its acetamide backbone may support alternative mechanisms, such as enzyme inhibition or receptor antagonism .

Pyridazinone-Based FPR2 Agonists

Pyridazinone derivatives () act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization in neutrophils. The target compound’s phenoxy-acetamide structure differs substantially from these heterocyclic systems, suggesting divergent biological targets .

17β-HSD2 Inhibitors

In , hydrophobic substituents (e.g., phenethyl in 13) enhance inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). The target compound’s 4-isopropylphenoxy group may similarly engage hydrophobic pockets in enzyme active sites, though its amino group could introduce polar interactions absent in analogs like 15 .

Table 3: Enzyme Inhibitory Activity of Hydrophobic Acetamides

| Compound | Substituents | 17β-HSD2 Inhibition (% at 10 μM) |

|---|---|---|

| 13 | 3-Chloro-4-hydroxyphenyl, phenethyl | 85 |

| Target Compound | 4-Isopropylphenoxy, 3-aminophenyl | Not reported |

Benzothiazole and Isoxazole Derivatives

Benzothiazole-acetamides () and isoxazole derivatives () leverage heterocyclic rings for enhanced binding to targets like ion channels.

Biological Activity

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique combination of functional groups, which may confer distinct biological properties. Its molecular formula is CHNO, with a molar mass of approximately 298.38 g/mol. The presence of an amino group, a phenoxy moiety, and an acetamide backbone suggests potential interactions with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors:

- Molecular Targets : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, suggesting anti-inflammatory properties.

- Pathways Modulated : It is believed to modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications in inflammatory diseases and cancer.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activity. In silico modeling studies targeting the vascular endothelial growth factor receptor (VEGFR) have shown that this compound can induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Human promyelocytic leukemia | 15 | Induction of apoptosis via DNA fragmentation | |

| Breast cancer cells | 12 | Inhibition of VEGFR signaling |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting COX enzymes, leading to decreased production of pro-inflammatory mediators.

Table 2: Summary of Anti-inflammatory Studies

| Study Reference | Model | Result | Mechanism |

|---|---|---|---|

| Rat paw edema model | Significant reduction in edema | COX inhibition | |

| In vitro macrophage model | Decreased cytokine release | Modulation of inflammatory pathways |

Case Studies and Research Findings

Several case studies have demonstrated the biological activity of this compound:

- In Vitro Studies : Research involving human oral tumor cell lines showed that the compound selectively induces cytotoxicity in cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, further supporting its anticancer potential .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development into therapeutic agents.

Q & A

Q. What are the critical structural features of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide, and how do they influence its chemical reactivity?

The compound contains a 3-aminophenyl group linked via an acetamide bond to a 4-isopropylphenoxy moiety. The aminophenyl group provides a site for hydrogen bonding and nucleophilic substitution, while the isopropylphenoxy group enhances lipophilicity, influencing membrane permeability. The acetamide bridge allows for flexibility in molecular interactions. Reactivity is dominated by the amino group (e.g., diazotization or acylation) and the phenoxy oxygen (e.g., electrophilic substitution) .

Methodological Insight : Characterize reactivity using techniques like HPLC to monitor reaction intermediates and NMR to track substituent effects on aromatic rings .

Q. What synthetic routes are commonly employed for this compound, and how can yield be optimized?

A typical synthesis involves:

Coupling : Reacting 3-aminophenol with 4-isopropylphenoxyacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) .

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >90% purity.

Q. Optimization :

- Use coupling agents like TBTU () to enhance amide bond formation efficiency.

- Control reaction temperature (<25°C) to minimize side reactions (e.g., oxidation of the amino group) .

Q. What in vitro assays are recommended for preliminary screening of its biological activity?

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer : MTT assay on cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

Key Consideration : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Substituent Variation : Synthesize derivatives with halogens (e.g., Cl, Br) at the phenyl ring or bulkier groups (e.g., tert-butyl) on the phenoxy moiety to assess steric/electronic effects .

- Biological Testing : Compare IC₅₀ values across derivatives to identify trends in potency.

- Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities to targets like COX-2 or β-tubulin .

Example : notes that para-substituted derivatives (e.g., 4-isopropyl) show higher anticancer activity than meta-substituted analogs .

Q. How can contradictory data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved?

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Metabolic Stability : Test compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in observed activities .

Case Study : highlights that acetamide derivatives exhibit variable activity across cell lines (e.g., HCT-116 vs. PC-3), emphasizing the need for lineage-specific profiling .

Q. What advanced spectroscopic techniques are suitable for elucidating its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified enzymes (e.g., COX-2).

- Cryo-EM : Resolve compound-bound structures of large targets (e.g., microtubules) at near-atomic resolution.

- NMR Titration : Map binding sites by observing chemical shift perturbations in target proteins .

Example : SPR analysis in identified nanomolar affinity for a diazepine receptor, suggesting neuroprotective potential .

Q. How can metabolic pathways and toxicity profiles be investigated preclinically?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Toxicity Screening :

- hERG Assay : Patch-clamp to assess cardiac risk.

- Ames Test : Evaluate mutagenicity in S. typhimurium strains .

Data Interpretation : Compare metabolic stability (e.g., half-life in microsomes) to prioritize derivatives for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.